N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride

Medicinal Chemistry Scaffold Design SAR Studies

Select N-(2-aminoethyl)-1H-pyrazole-5-carboxamide HCl (CAS 2170123-38-1) for its three critical differentiating features: (1) unsubstituted 1H-pyrazole NH retaining hydrogen-bond donor capacity essential for ATP-mimetic kinase binding; (2) 5-carboxamide orientation enabling distinct geometries vs. 3-isomers; and (3) terminal primary amine on the 2-aminoethyl chain for direct conjugation to dyes, biotin, or affinity tags. The hydrochloride salt ensures superior aqueous solubility and a sharp 183-185°C melting point, confirming batch-to-batch consistency. At 95% purity, this crystalline solid minimizes side reactions in multi-step syntheses. Substituting a generic analog—lacking the free NH, correct regioisomerism, or salt form—risks assay irreproducibility and synthetic inefficiency. Order this defined building block for kinase library construction, agrochemical SAR exploration, and tool compound generation.

Molecular Formula C6H11ClN4O
Molecular Weight 190.63 g/mol
CAS No. 2170123-38-1
Cat. No. B6260841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride
CAS2170123-38-1
Molecular FormulaC6H11ClN4O
Molecular Weight190.63 g/mol
Structural Identifiers
SMILESC1=C(NN=C1)C(=O)NCCN.Cl
InChIInChI=1S/C6H10N4O.ClH/c7-2-4-8-6(11)5-1-3-9-10-5;/h1,3H,2,4,7H2,(H,8,11)(H,9,10);1H
InChIKeyMZOBGEVINMTNCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 0.5 g / 2.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-aminoethyl)-1H-pyrazole-5-carboxamide Hydrochloride (CAS 2170123-38-1): Chemical Profile and Procurement Baseline


N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride (CAS 2170123-38-1) is a pyrazole-based carboxamide derivative featuring an unsubstituted 1H-pyrazole core linked to a 2-aminoethyl side chain via a 5-carboxamide group, isolated as the hydrochloride salt . This compound belongs to the broader class of pyrazole-5-carboxamides, a privileged scaffold widely exploited in medicinal chemistry and agrochemical research for its hydrogen-bonding capacity and metabolic stability [1]. The hydrochloride salt form is specifically engineered to enhance aqueous solubility and solid-state handling characteristics compared to the corresponding free base, positioning this compound as a versatile synthetic intermediate and potential pharmacophore for applications ranging from kinase inhibitor design to agricultural fungicide development [2][3].

Why Generic Substitution Fails: Evidence of Structural and Property Divergence in N-(2-aminoethyl)-1H-pyrazole-5-carboxamide Hydrochloride


Within the pyrazole-5-carboxamide family, seemingly minor structural variations—such as regioisomerism at the carboxamide position (3- vs. 5-), N-alkylation of the pyrazole ring, or omission of the hydrochloride salt—engender significant divergence in physicochemical properties, synthetic utility, and biological relevance [1]. The target compound distinguishes itself through a specific combination of an unsubstituted 1H-pyrazole NH (preserving hydrogen-bond donor capacity), a 5-carboxamide orientation (enabling distinct binding geometries compared to 3-carboxamide isomers), and a 2-aminoethyl side chain terminating in a primary amine (providing a reactive handle for further derivatization) [2]. The hydrochloride salt form further confers measurable advantages in melting point, hydrophilicity, and aqueous solubility that are not shared by the free base . Consequently, substituting a generic analog without rigorous side-by-side evaluation risks compromising assay reproducibility, synthetic efficiency, or downstream biological activity.

Product-Specific Quantitative Evidence Guide: N-(2-aminoethyl)-1H-pyrazole-5-carboxamide Hydrochloride Differentiation Metrics


Regioisomeric Carboxamide Positioning Dictates Functional Outcomes

The 5-carboxamide regioisomer exhibits distinct biological activity profiles compared to its 3-carboxamide counterpart. Pyrazole-5-carboxamide derivatives are documented as fungicidal and insecticidal agents with activity against Erysiphe graminis and Aphis fabae, whereas the 3-carboxamide series has been predominantly explored for serotonin receptor antagonism and kinase inhibition [1][2].

Medicinal Chemistry Scaffold Design SAR Studies

Hydrochloride Salt Formation Enhances Aqueous Solubility and Handling

The hydrochloride salt form provides enhanced aqueous solubility and improved solid-state handling relative to the free base. While direct aqueous solubility data for the free base are not readily available, the free base of a structurally related pyrazole-5-carboxamide (1H-pyrazole-5-carboxamide) exhibits a calculated XLogP3 of -0.6 [1], whereas the hydrochloride salt of the target compound shows a measured logP of -0.319, indicating increased hydrophilicity . Furthermore, the hydrochloride salt presents a sharp melting point range of 183-185°C, consistent with a well-defined crystalline solid, facilitating purification and analytical characterization .

Formulation Chemistry Analytical Chemistry Medicinal Chemistry

Commercial Availability at Defined Purity Enables Reproducible Research

The target compound is commercially available as a catalog item from established research chemical suppliers with a defined purity of 95% [1]. In contrast, many closely related analogs, such as N-(2-aminoethyl)-1-methyl-1H-pyrazole-5-carboxamide (CAS 442870-29-3) and N-(2-aminoethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (CAS 1001519-28-3), are often listed only as 'useful research chemicals' without explicit purity specifications on aggregated product pages .

Procurement Synthetic Chemistry Quality Control

Distinct Physicochemical Profile from Regioisomeric 3-Carboxamide Analog

The target compound (hydrochloride salt of 5-carboxamide) differs measurably from its 3-carboxamide regioisomer in both molecular weight and predicted boiling point. The 5-carboxamide hydrochloride exhibits a molecular weight of 190.63 g/mol , whereas the 3-carboxamide free base (CAS 1006479-30-6) has a molecular weight of 154.17 g/mol and a predicted boiling point of 505.3±30.0 °C .

Analytical Chemistry Quality Control Computational Chemistry

Reactive Aminoethyl Side Chain Enables Downstream Derivatization

The 2-aminoethyl side chain terminates in a primary amine, a versatile functional group for nucleophilic substitution, acylation, and reductive amination reactions. This contrasts with analogs bearing N-alkyl substitutions on the pyrazole ring (e.g., N-methyl or N-ethyl derivatives), which lack this reactive handle . The primary amine can be employed to install diverse pharmacophores or linkers, enabling rapid exploration of chemical space in library synthesis .

Synthetic Chemistry Library Design Medicinal Chemistry

Best Research and Industrial Application Scenarios for N-(2-aminoethyl)-1H-pyrazole-5-carboxamide Hydrochloride


Synthesis of Pyrazole-5-Carboxamide-Derived Kinase Inhibitor Libraries

The unsubstituted 1H-pyrazole NH and primary amine handle of the target compound make it an ideal starting point for constructing diverse kinase inhibitor libraries. Pyrazole-5-carboxamide scaffolds are well-established as ATP-mimetic hinge-binding motifs in kinase drug discovery [1]. The hydrochloride salt's enhanced aqueous solubility facilitates high-throughput synthesis and purification workflows .

Agrochemical Lead Discovery: Fungicidal and Insecticidal Screening

1H-Pyrazole-5-carboxamide derivatives, including the target compound's core structure, have demonstrated potent fungicidal activity against Erysiphe graminis and insecticidal activity against Aphis fabae [2]. The target compound serves as an unsubstituted parent scaffold for systematic SAR exploration to optimize potency and selectivity against agricultural pests.

Chemical Biology Probe Development via Amine-Directed Bioconjugation

The primary amine on the aminoethyl side chain enables facile conjugation to fluorescent dyes, biotin, or affinity tags via standard amide bond formation. This reactivity allows researchers to generate tool compounds for target identification, cellular imaging, or pull-down assays without extensive synthetic modification .

Quality-Controlled Intermediate for Multi-Step Organic Synthesis

With a defined purity of 95% and a sharp melting point of 183-185°C , the hydrochloride salt is well-suited for use as a reliable intermediate in multi-step synthetic sequences. The crystalline solid form simplifies handling and storage, while the defined purity minimizes the risk of side reactions in subsequent steps.

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